GSK-J2
Overview
Description
GSK J2 is a chemical compound that serves as an inactive isomer of GSK J1. GSK J1 is known for its potent inhibition of histone demethylases, specifically H3K27me3/me2-demethylases JMJD3/KDM6B and UTX/KDM6A . GSK J2, however, does not exhibit any specific activity and is often used as a control in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK J2 involves the preparation of its precursor, followed by specific reaction conditions to achieve the desired isomer. The compound is typically synthesized through a series of organic reactions, including the formation of pyridine and pyrimidine rings . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and specific temperature controls to ensure the correct isomer is formed .
Industrial Production Methods
Industrial production of GSK J2 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to maintain the integrity of the compound. The final product is often purified using techniques like high-performance liquid chromatography (HPLC) to ensure its purity and quality .
Chemical Reactions Analysis
Types of Reactions
GSK J2, being an inactive isomer, does not undergo significant chemical reactions under standard conditions. it can be involved in basic organic reactions such as substitution and addition reactions .
Common Reagents and Conditions
Common reagents used in reactions involving GSK J2 include solvents like DMSO and reagents like hydrochloric acid (HCl) for specific reactions . The conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
Since GSK J2 is primarily used as a control compound, the major products formed from its reactions are often the starting materials or simple derivatives that do not exhibit significant biological activity .
Scientific Research Applications
GSK J2 is widely used in scientific research as a control compound to study the effects of its active isomer, GSK J1 . Its applications span various fields:
Mechanism of Action
GSK J2 does not have a specific mechanism of action as it is an inactive isomer. its active counterpart, GSK J1, inhibits histone demethylases by binding to the catalytic site of the enzyme, preventing the demethylation of histone H3 at lysine 27 (H3K27) . This inhibition affects gene expression and has implications in various biological processes .
Comparison with Similar Compounds
Similar Compounds
GSK J1: The active isomer that inhibits histone demethylases.
GSK J4: Another compound with similar inhibitory activity on histone demethylases.
Uniqueness of GSK J2
GSK J2 is unique in its role as an inactive control compound. It allows researchers to differentiate between the specific effects of GSK J1 and non-specific effects in experimental setups . This makes it an essential tool in epigenetic research and drug development .
Biological Activity
GSK-J2 is a compound that serves as an inactive control molecule in studies involving histone demethylases, particularly JMJD3 and UTX. Although it shares some physicochemical properties with its active counterpart GSK-J1, this compound does not exhibit any significant inhibitory activity against H3K27 demethylases. This article explores the biological activity of this compound, its applications in research, and its role in elucidating the mechanisms of action of related compounds.
Overview of this compound
This compound is a regio-isomer of GSK-J1, designed to lack the H3K27 demethylase activity that characterizes GSK-J1. This makes this compound a valuable tool for researchers studying the specific effects of JMJD3 inhibition without the confounding effects of active demethylation. The compound has been shown to have an IC50 value greater than 100 μM for JMJD3, indicating its ineffectiveness as an inhibitor compared to GSK-J1, which has IC50 values of 28 nM and 53 nM for JMJD3 and UTX respectively .
Inhibition Profile
This compound's lack of inhibitory activity allows it to serve as a control in experiments aimed at understanding the role of JMJD3 in various biological processes. In contrast, GSK-J1 has been shown to effectively inhibit JMJD3 and UTX, leading to increased levels of H3K27me3, a repressive histone mark associated with gene silencing. This differential activity is crucial for studies that aim to dissect the biological pathways influenced by histone demethylation.
Case Studies
- Inflammatory Response Modulation : In studies involving macrophages, the administration of GSK-J4 (a related compound) demonstrated a significant reduction in pro-inflammatory cytokines induced by lipopolysaccharide (LPS). While this compound itself did not show direct effects on inflammation, its use as a control helped confirm that observed effects were due to JMJD3 inhibition by GSK-J4 rather than non-specific actions .
- Cancer Research : The role of JMJD3 in cancer progression has been highlighted through studies using GSK-J4. Although this compound was not directly tested for anti-cancer properties, its inclusion as a control in experiments with GSK-J4 allowed researchers to attribute changes in cancer cell behavior specifically to JMJD3 inhibition .
Data Tables
The following table summarizes the comparative pharmacokinetics and biological activities of GSK-J1 and this compound:
Compound | IC50 (JMJD3) | IC50 (UTX) | Observed Effects |
---|---|---|---|
GSK-J1 | 28 nM | 53 nM | Inhibits demethylation, increases H3K27me3 levels |
This compound | >100 μM | Not applicable | No significant biological activity |
Properties
IUPAC Name |
3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c28-21(29)7-11-24-19-14-20(26-22(25-19)18-6-3-10-23-15-18)27-12-8-16-4-1-2-5-17(16)9-13-27/h1-6,10,14-15H,7-9,11-13H2,(H,28,29)(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIFOCRGDDQFJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025615 | |
Record name | 3-[[2-Pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394854-52-4 | |
Record name | N-[2-(3-Pyridinyl)-6-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-4-pyrimidinyl]-β-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394854-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[2-Pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.